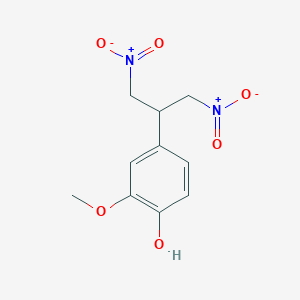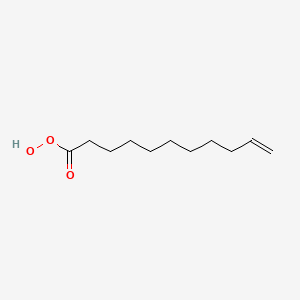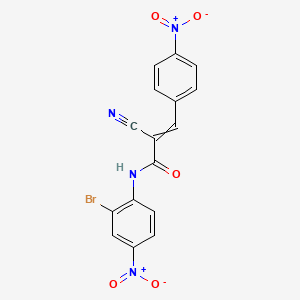
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound characterized by the presence of bromine, nitro, cyano, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The addition of bromine to the aromatic ring.
Formation of Cyano Group: Introduction of the cyano group through nucleophilic substitution.
Amidation: Formation of the amide bond through reaction with an amine.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of the bromine atom can introduce various functional groups.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro groups may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromo-4-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
- N-(2-bromo-4-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide
- N-(2-bromo-4-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
5118-62-7 |
|---|---|
Fórmula molecular |
C16H9BrN4O5 |
Peso molecular |
417.17 g/mol |
Nombre IUPAC |
N-(2-bromo-4-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9BrN4O5/c17-14-8-13(21(25)26)5-6-15(14)19-16(22)11(9-18)7-10-1-3-12(4-2-10)20(23)24/h1-8H,(H,19,22) |
Clave InChI |
PRHBMUIZTIEFOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


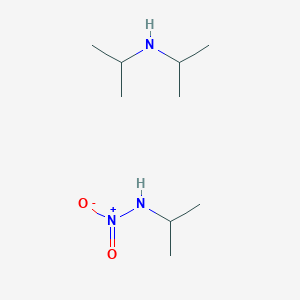
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
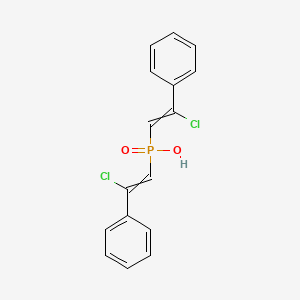
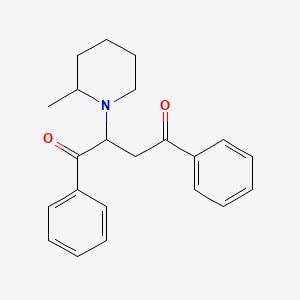
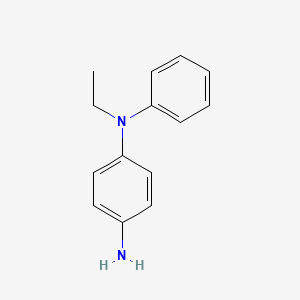


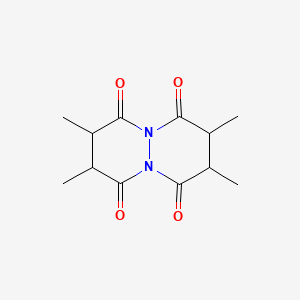
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
